2-((5-(4-bromophenyl)-1-(furan-2-ylmethyl)-1H-imidazol-2-yl)thio)-N-phenylacetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Molecular Structure Analysis
The molecular structure of this compound is likely to be quite complex due to the presence of multiple rings and functional groups. The geometry optimizations of different monomer models were accomplished in the gas phase using the Gaussian 09 .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its exact structure and the nature of its functional groups. Spectroscopic techniques have been extensively used for structural elucidation of compounds along with the study of geometrical and vibrational properties .Scientific Research Applications
Synthesis and Antimicrobial Evaluation
The chemical compound, 2-((5-(4-Bromophenyl)-1-(furan-2-ylmethyl)-1H-imidazol-2-yl)thio)-N-phenylacetamide, has been studied for its synthesis and evaluation in various antimicrobial activities. Research indicates a series of compounds synthesized through click reactions between in-situ generated 2-azido-N-substituted acetamide and N-propargylated pyrazole-imidazole derivatives. These compounds have demonstrated significant antimicrobial activity, particularly against fungal strains, with certain compounds outperforming reference drugs like Fluconazole in potency against A. niger (Punia, Verma, Kumar, Kumar, & Deswal, 2021).
Anticonvulsant Activity
Further studies have explored its structural analogs for anticonvulsant properties. Derivatives of omega-(1H-imidazol-1-yl)-N-phenylacetamide have been synthesized and tested for efficacy against seizures induced by maximal electroshock (MES). These investigations have led to the identification of compounds with notable anticonvulsant activity, contributing to the development of new therapeutic agents in epilepsy treatment (Aktürk, Kılıç, Erol, & Pabuccuoglu, 2002).
Antiprotozoal Agents
Compounds related to this compound have shown promise as antiprotozoal agents. Novel dicationic imidazo[1,2-a]pyridines, synthesized from related structures, exhibited high in vitro and in vivo activity against Trypanosoma brucei rhodesiense and Plasmodium falciparum, highlighting their potential in treating protozoal infections (Ismail, Brun, Wenzler, Tanious, Wilson, & Boykin, 2004).
Anticancer Activities
Research into the anticancer activities of derivatives has led to the synthesis of novel compounds showing significant efficacy against various human tumor cell lines. These findings suggest potential therapeutic applications in cancer treatment, with certain compounds demonstrating considerable activity against melanoma-type cell lines (Duran & Demirayak, 2012).
Interaction with Biological Macromolecules
Studies on the interaction of imidazole derivatives with human serum albumin (HSA) provide insights into the pharmacokinetics and potential therapeutic mechanisms of these compounds. Such interactions are crucial for drug design, affecting distribution, efficacy, and toxicity of therapeutic agents (Moghadam, Divsalar, Shahrnoy, & Saboury, 2016).
Properties
IUPAC Name |
2-[5-(4-bromophenyl)-1-(furan-2-ylmethyl)imidazol-2-yl]sulfanyl-N-phenylacetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H18BrN3O2S/c23-17-10-8-16(9-11-17)20-13-24-22(26(20)14-19-7-4-12-28-19)29-15-21(27)25-18-5-2-1-3-6-18/h1-13H,14-15H2,(H,25,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IBHCRDRAMOCSHB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)NC(=O)CSC2=NC=C(N2CC3=CC=CO3)C4=CC=C(C=C4)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H18BrN3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
468.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.